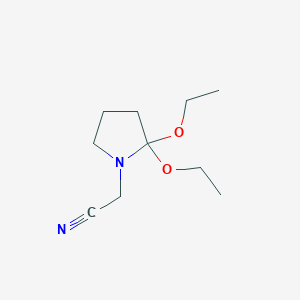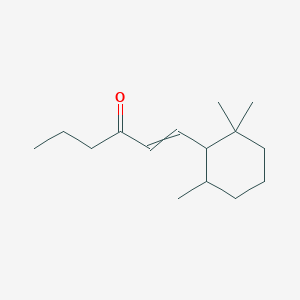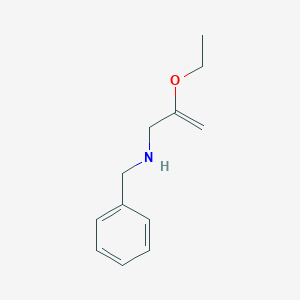
N-Benzyl-2-ethoxyprop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-ethoxyprop-2-en-1-amine is a chemical compound with the molecular formula C12H17NO It is known for its unique structure, which includes a benzyl group attached to an ethoxyprop-2-en-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-ethoxyprop-2-en-1-amine typically involves the reaction of benzylamine with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the amine to the acrylate. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-ethoxyprop-2-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohols or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-Benzyl-2-ethoxyprop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-2-ethoxyprop-2-en-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through pathways involving nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-propen-1-amine: Similar structure but lacks the ethoxy group.
N-Benzyl-2-methylpropan-1-amine: Contains a methyl group instead of an ethoxy group.
N-Benzyl-2-ethoxypropan-1-amine: Similar but with a different position of the ethoxy group.
Uniqueness
N-Benzyl-2-ethoxyprop-2-en-1-amine is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both benzyl and ethoxy groups allows for diverse chemical transformations and interactions.
Properties
CAS No. |
91475-75-1 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-benzyl-2-ethoxyprop-2-en-1-amine |
InChI |
InChI=1S/C12H17NO/c1-3-14-11(2)9-13-10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-10H2,1H3 |
InChI Key |
GIOLUIJRUUZGHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)CNCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


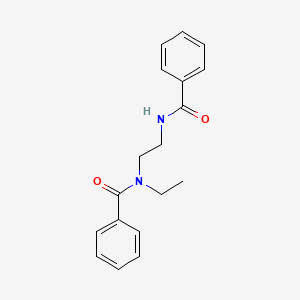
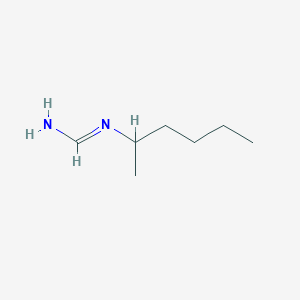
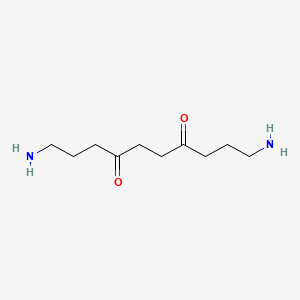
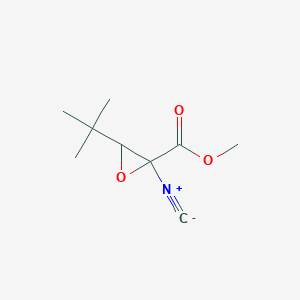
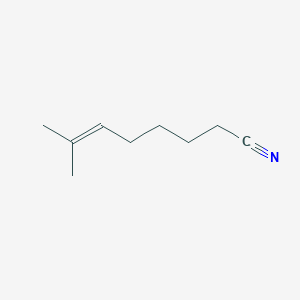
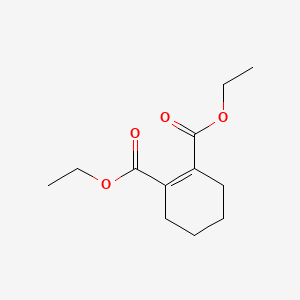

![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
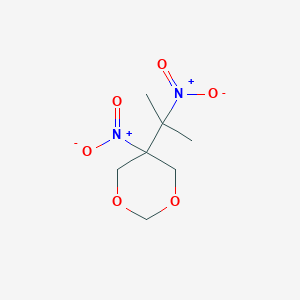
![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)

